molecular formula C8H4ClF2N B1432692 5-Chloro-2,4-difluorophenylacetonitrile CAS No. 1429422-26-3

5-Chloro-2,4-difluorophenylacetonitrile

Cat. No. B1432692
M. Wt: 187.57 g/mol
InChI Key: SZLMXGXTRBGVJV-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorophenylacetonitrile is an organic compound that belongs to the family of nitriles. It has a molecular formula of C8H4ClF2N and an average mass of 187.574 Da .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,4-difluorophenylacetonitrile is 1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2,4-difluorophenylacetonitrile is a solid at ambient temperature . The molecular weight is 187.58 .

Scientific Research Applications

  • Synthesis of Fluorine-Containing Compounds : Research by A. M. Sipyagin et al. (2004) in the field of organic chemistry demonstrated the synthesis of new derivatives of chloronitrobenzene, highlighting the potential of using fluorine-containing substituents, like 5-Chloro-2,4-difluorophenylacetonitrile, in the development of novel compounds.

  • One-Pot Synthesis Techniques : The work of Li Han-wei (2009) explored a one-pot synthesis method for 2,4-difluorophenylacetonitrile, a closely related compound, demonstrating the efficiency and practicality of such synthesis processes in chemical manufacturing.

  • Environmental Studies and Contaminant Analysis : J. Tront and F. Saunders (2007) investigated the fate of halogenated phenols in plants using NMR, identifying and quantifying contaminants and their metabolites, which is relevant for studying the environmental impact of similar compounds like 5-Chloro-2,4-difluorophenylacetonitrile. Read more.

  • Pharmaceutical Applications : The research by D. S. Vanarote et al. (2013) involved the development of a sensitive method for quantifying a potential anti-lipid lowering compound in rabbit serum using HPLC, demonstrating the role of similar compounds in pharmaceutical analysis.

  • Corrosion Inhibition in Industrial Processes : M. Yadav et al. (2016) investigated pyranopyrazole derivatives, which are structurally similar to 5-Chloro-2,4-difluorophenylacetonitrile, for their effectiveness as corrosion inhibitors in industrial processes. Their findings provide insights into the potential applications of similar compounds in corrosion prevention. Read more.

properties

IUPAC Name

2-(5-chloro-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLMXGXTRBGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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